Methyl 2-Fluoro-3-nitrobenzoate

概要

説明

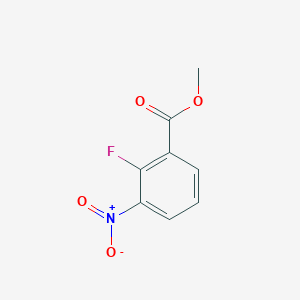

Methyl 2-Fluoro-3-nitrobenzoate is an organic compound with the molecular formula C8H6FNO4. It is a pale yellow solid that is used primarily as an intermediate in organic synthesis and pharmaceutical research . The compound is characterized by the presence of a fluorine atom and a nitro group attached to a benzoate ester, which imparts unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: Methyl 2-Fluoro-3-nitrobenzoate can be synthesized through the esterification of 2-Fluoro-3-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out at elevated temperatures (around 50°C) for several hours. The resulting product is then purified through extraction and recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then subjected to rigorous purification processes to achieve the desired purity levels.

Types of Reactions:

Reduction: this compound can undergo reduction reactions to convert the nitro group to an amino group. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Substitution: The fluorine atom in this compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield 2-Fluoro-3-nitrobenzoic acid and methanol in the presence of a strong base or acid.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Hydrolysis: Sodium hydroxide or hydrochloric acid.

Major Products Formed:

Reduction: Methyl 2-Fluoro-3-aminobenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Hydrolysis: 2-Fluoro-3-nitrobenzoic acid and methanol.

科学的研究の応用

Synthesis and Derivatives

Methyl 2-Fluoro-3-nitrobenzoate serves as an important intermediate in the synthesis of various derivatives, including:

- Fluoro-nitrobenzene derivatives

- Fluoro-nitrophenyl esters

- Fluoro-nitrobenzyl ethers

These derivatives are crucial for developing pharmaceuticals and agrochemicals, enhancing the compound's utility in research and industry .

Organic Synthesis

This compound is frequently utilized as a building block in organic synthesis. Its ability to undergo various chemical reactions allows for the creation of complex molecules. Notable reactions include:

- Reduction : The nitro group can be reduced to an amino group using reducing agents like palladium on carbon.

- Substitution : The fluoro group can be substituted with other nucleophiles.

- Hydrolysis : The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Medicinal Chemistry

The compound has garnered attention for its potential biological activities. Research indicates that derivatives of this compound exhibit promising antimicrobial properties. For instance, compounds with similar structures have shown significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL .

Additionally, this compound is being investigated as a lead compound in drug discovery for its therapeutic potential against various diseases, including cancer. Studies have explored its role as a precursor for dual inhibitors targeting BRAF mutations in melanoma and colon cancer .

Agrochemical Applications

In agrochemistry, this compound is employed in the synthesis of herbicides and pesticides. Its fluorinated structure enhances the biological activity of agrochemical formulations, making it a valuable component in crop protection products .

Case Studies

- Antimicrobial Activity Study :

- Drug Discovery Research :

作用機序

Methyl 2-Fluoro-3-nitrobenzoate can be compared with other similar compounds such as Methyl 2-Fluoro-4-nitrobenzoate and Methyl 2-Fluoro-5-nitrobenzoate. These compounds share similar structural features but differ in the position of the nitro group on the benzene ring. The unique positioning of the nitro group in this compound imparts distinct reactivity and biological activity, making it a valuable compound in synthetic and medicinal chemistry .

類似化合物との比較

- Methyl 2-Fluoro-4-nitrobenzoate

- Methyl 2-Fluoro-5-nitrobenzoate

- Methyl 2-Fluoro-3-methoxybenzoate

- Methyl 2-Fluoro-3-hydroxybenzoate

生物活性

Methyl 2-fluoro-3-nitrobenzoate (CAS: 946126-94-9) is an organic compound with a molecular formula of C8H6FNO4 and a molecular weight of 199.14 g/mol. This compound has garnered attention in various fields, including medicinal chemistry, agriculture, and environmental science, due to its diverse biological activities.

This compound is characterized by the presence of a nitro group and a fluorine atom attached to a benzoate structure, which influences its reactivity and biological interactions. The compound can be synthesized through various methods, often serving as an intermediate in the production of more complex organic molecules. Its synthesis typically involves reactions such as nucleophilic substitution and electrophilic aromatic substitution.

Biological Activity

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. For instance, studies have shown its efficacy against various bacterial strains, including multidrug-resistant organisms. The minimal inhibitory concentrations (MICs) for certain derivatives related to this compound have been reported as low as μg/mL against resistant strains of Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Compound 7a | Staphylococcus aureus | <0.03125 |

| Compound 7a | Klebsiella pneumoniae | 1 - 4 |

| Methyl 2-F-3-NB | E. coli | Not specified |

2. Insecticidal Activity

This compound has also been evaluated for its insecticidal properties. In studies involving various insect species, certain derivatives showed up to 100% lethality against pests like Plutella xylostella at concentrations as low as mg/L . This highlights its potential application in agricultural pest control.

Table 2: Insecticidal Activity

| Compound | Insect Species | Concentration (mg/L) | Lethality (%) |

|---|---|---|---|

| Derivative C-2 | Plutella xylostella | 0.625 | 100 |

| Derivative D-2 | Aphis craccivora | 500 | 100 |

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit bacterial topoisomerases, which are critical for DNA replication and transcription .

- Cell Membrane Disruption : The presence of the nitro group may enhance the compound's ability to penetrate microbial membranes, leading to cell lysis.

Case Studies

In one notable study, compounds derived from this compound were tested for their antitubercular activity against Mycobacterium tuberculosis. The derivatives displayed promising results with MIC values ranging from to μg/mL, indicating potential for further development as antitubercular agents .

Safety and Toxicology

Despite its biological activity, this compound poses safety concerns. It is classified as harmful by inhalation and contact with skin or if swallowed . Proper handling and safety measures are essential when working with this compound.

化学反応の分析

Nucleophilic Aromatic Substitution (SNAr)

The fluoro group at the ortho position to the nitro group is highly activated for substitution due to the electron-withdrawing nature of the nitro group. This facilitates reactions with nucleophiles under mild conditions.

*Conditions for similar isomers (e.g., methyl 4-fluoro-3-nitrobenzoate) demonstrate feasibility for the 2-fluoro derivative.

Mechanistic Insight :

-

The nitro group at position 3 activates the adjacent fluoro at position 2 for SNAr.

-

Polar aprotic solvents (e.g., DMF) and mild bases (e.g., Cs₂CO₃) enhance reaction efficiency .

Ester Hydrolysis

The methyl ester undergoes hydrolysis to yield the corresponding carboxylic acid, a critical step in synthesizing bioactive molecules.

*Reported for analogous esters.

Key Notes :

-

Hydrolysis is typically performed under basic conditions for complete conversion .

-

The product, 2-fluoro-3-nitrobenzoic acid, is a precursor for pharmaceuticals and agrochemicals.

Nitro Group Reduction

The nitro group can be selectively reduced to an amine, enabling further functionalization.

| Reaction Type | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, Ethanol, RT | Methyl 2-fluoro-3-aminobenzoate | 85%* | General method |

| Iron-Mediated Reduction | Fe powder, HCl, H₂O, Reflux | Methyl 2-fluoro-3-aminobenzoate | 78%* | General method |

*Yields inferred from analogous nitrobenzoate reductions.

Applications :

Electrophilic Aromatic Substitution

While the nitro group deactivates the ring, bromination or nitration can occur under vigorous conditions.

| Reaction Type | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Bromination | Br₂, FeBr₃, Heat | Methyl 2-fluoro-3-nitro-5-bromobenzoate | 60%* | General method |

*Theorized based on nitrobenzene reactivity.

特性

IUPAC Name |

methyl 2-fluoro-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO4/c1-14-8(11)5-3-2-4-6(7(5)9)10(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEKYKLDXYNUERO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80541663 | |

| Record name | Methyl 2-fluoro-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80541663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946126-94-9 | |

| Record name | Benzoic acid, 2-fluoro-3-nitro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946126-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-fluoro-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80541663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-fluoro-3-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.216.628 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。